![molecular formula C11H15N3O2 B3008621 4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid CAS No. 2137035-72-2](/img/structure/B3008621.png)
4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Activity
Research has indicated that pyrimidine derivatives can exhibit anticancer properties. The structural framework of 4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid allows it to target specific pathways within cancer cells, potentially inhibiting growth and proliferation .
Antimicrobial Properties
The antimicrobial activity of pyrimidine derivatives is well-documented4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid could serve as a scaffold for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Anti-inflammatory Applications
Due to their chemical structure, pyrimidine derivatives like 4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid may possess anti-inflammatory properties, making them useful in the treatment of chronic inflammatory diseases .
Antioxidant Effects
The potential antioxidant effects of pyrimidine derivatives are being explored. These compounds could help in neutralizing free radicals, thereby reducing oxidative stress and preventing cellular damage .
Synthesis of Heterocyclic Compounds
4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid: is used as a raw material for the synthesis of a wide variety of heterocyclic compounds. Its pyrimidine core is essential in organic synthesis and the development of heterocyclic chemistry .
Mécanisme D'action
Target of Action
The primary target of 4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid is the Retinoid X receptor alpha (RXRα) . RXRα is a nuclear receptor that controls gene expression and plays a key role in the development of cancer .
Mode of Action
This compound interacts with RXRα as an antagonist . It selectively binds to RXRα-LBD (Ligand Binding Domain) with submicromolar affinity . This binding inhibits the activity induced by 9-cis-RA in a dose-dependent manner .
Biochemical Pathways
The compound’s interaction with RXRα affects the pathways controlled by this receptor. It leads to the induction of time-and dose-dependent cleavage of poly ADP-ribose polymerase . It also significantly stimulates caspase-3 activity , leading to RXRα-dependent apoptosis .
Pharmacokinetics
The compound shows potent anti-proliferative activity against human cancer cell lines hepg2 and a549 cells . It also has low cytotoxic property in normal cells such as LO2 and MRC-5 cells .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell viability in cancer cell lines . It also induces apoptosis in these cells through the stimulation of caspase-3 activity .
Orientations Futures
The future directions for research on “4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . For instance, pyrimidine derivatives are being explored as potential modulators of RXRα as anticancer agents .
Propriétés
IUPAC Name |
4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-10(16)8-2-4-9(5-3-8)14-11-12-6-1-7-13-11/h1,6-9H,2-5H2,(H,15,16)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDWHPPRSFBSKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.